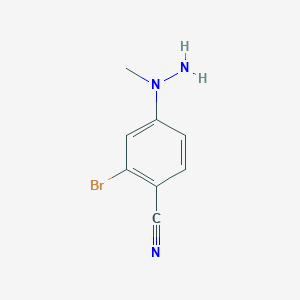
2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.077. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Elucidation
The compound 2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile has been utilized in the synthesis of complex molecular structures. For instance, it played a role in the creation of a tridentate NNN ligand, which further led to the development of a cobalt(II) complex. This complex exhibited potential anticancer activity against U937 human monocytic cells, demonstrating its significance in medicinal chemistry (Bera et al., 2021).
Antimicrobial Applications
The compound has been implicated in the synthesis of various antimicrobial agents. For instance, derivatives of this compound have been synthesized and tested for their antimicrobial activities, revealing their potential in combating microbial infections (Kumar et al., 2022).
Photodynamic Therapy
Compounds related to this compound have been used in the development of photosensitizers for photodynamic therapy, particularly in the treatment of cancer. These compounds, when used in conjunction with light, can produce cytotoxic species that target cancer cells (Pişkin et al., 2020).
Reaction Studies
The reactivity of this compound has been studied to understand its chemical behavior better. These studies are crucial in organic chemistry for the development of new synthetic pathways and compounds (Kano & Anselme, 1984).
Environmental Degradation
Research into the microbial degradation of related benzonitrile herbicides has provided insights into environmental pathways and degradation rates. This is important for understanding the environmental impact and fate of such chemicals (Holtze et al., 2008).
Material Science
Its derivatives have been explored in material science, particularly in the synthesis of novel organic compounds with specific physical or chemical properties. This area of research is vital for the development of new materials with tailored functionalities (Ekhato & Rinehart, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[amino(methyl)amino]-2-bromobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12(11)7-3-2-6(5-10)8(9)4-7/h2-4H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJYCBDLTAKZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C#N)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)


![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)

![Spiro[2.6]nonan-4-one](/img/structure/B2479941.png)
![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)
![4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid](/img/structure/B2479946.png)

![N-cyclohexyl-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2479948.png)


![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B2479952.png)
